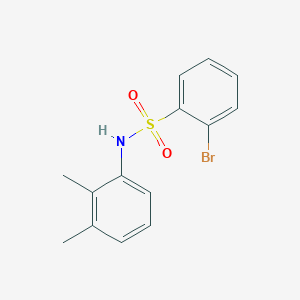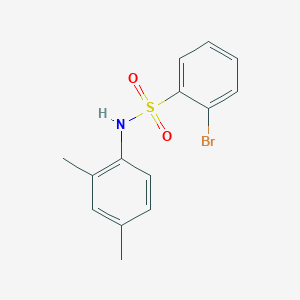![molecular formula C10H12N2O3 B1277104 {[(Benzylamino)carbonyl]amino}acetic acid CAS No. 34582-41-7](/img/structure/B1277104.png)
{[(Benzylamino)carbonyl]amino}acetic acid
カタログ番号 B1277104
CAS番号:
34582-41-7
分子量: 208.21 g/mol
InChIキー: LMIKEWSJMTUEKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{[(Benzylamino)carbonyl]amino}acetic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “{[(Benzylamino)carbonyl]amino}acetic acid” or similar compounds often involves the Mannich reaction, a classical transformation for the synthesis of β-amino-carbonyl products . This reaction utilizes a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound as starting materials .Molecular Structure Analysis
The “{[(Benzylamino)carbonyl]amino}acetic acid” molecule contains a total of 27 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical And Chemical Properties Analysis
“{[(Benzylamino)carbonyl]amino}acetic acid” has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 .科学的研究の応用
Rotational Barriers and Carbonyl Group Geometry
- Study of Rotational Barriers : Research by Wiberg & Laidig (1987) analyzed the rotational barriers around C-O bonds in compounds like acetic acid, exploring the factors controlling geometry at a carbonyl group. This study is relevant for understanding the interactions in compounds similar to "{[(Benzylamino)carbonyl]amino}acetic acid", such as amides (Wiberg & Laidig, 1987).
Antimicrobial and Antifungal Properties
- Anti-leishmanial and Anti-fungal Effects : A 2011 study by Khan et al. explored the anti-leishmanial and anti-fungal impacts of compounds including those with structures similar to "{[(Benzylamino)carbonyl]amino}acetic acid". This suggests potential applications in developing antimicrobial treatments (Khan et al., 2011).
Synthesis and Racemization Studies
- Asymmetric Transformation and Racemization : Hongo, Yamada, & Chibata (1981) studied the asymmetric transformation of N-acylamino acids, contributing to the understanding of racemization processes in similar compounds (Hongo, Yamada, & Chibata, 1981).
Catalysis and Chemical Synthesis
- Catalytic Processes : Research by Periana et al. (2003) on catalytic oxidative condensation, which is important for understanding the synthesis of acetic acid from methane, could provide insights into similar catalytic processes involving "{[(Benzylamino)carbonyl]amino}acetic acid" derivatives (Periana et al., 2003).
Unnatural Amino Acid Synthesis
- Synthesis of Novel Amino Acids : Pascal et al. (2000) demonstrated the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid, which may have parallels with the synthesis of "{[(Benzylamino)carbonyl]amino}acetic acid" (Pascal et al., 2000).
Acetic Acid Synthesis and Applications
- Acetic Acid Synthesis Review : Budiman et al. (2016) reviewed the synthesis of acetic acid from various feedstocks, including discussions on catalytic systems and applications, which is relevant for the understanding of the synthesis and application of similar compounds (Budiman et al., 2016).
Flavor Generation in Food
- Flavor Generation in Cheese : Griffith & Hammond (1989) investigated how carbonyl-amino acid complexes generate flavors in cheese, which may provide insights into the use of "{[(Benzylamino)carbonyl]amino}acetic acid" in flavor chemistry (Griffith & Hammond, 1989).
特性
IUPAC Name |
2-(benzylcarbamoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIKEWSJMTUEKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429321 |
Source


|
| Record name | N-(Benzylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(Benzylamino)carbonyl]amino}acetic acid | |
CAS RN |
34582-41-7 |
Source


|
| Record name | N-(Benzylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Bromo-5-methyl-1,3,4-thiadiazole
54044-79-0
N-Cyclohexyl-N'-ethyl-1,2-ethanediamine
41239-36-5
4-Bromo-5-chloro-2-methylaniline
30273-47-3


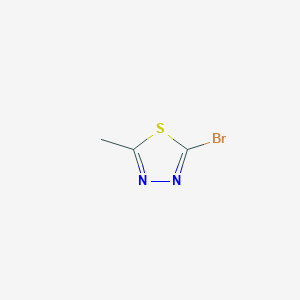

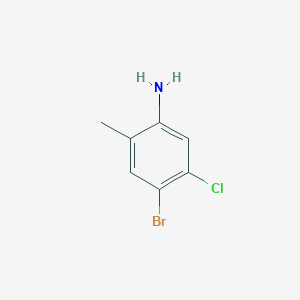
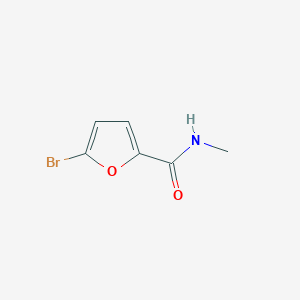
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)



![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)
